Compound Description: This compound is an intermediate product in the synthesis of phosphorylated 5-amino-1,3-oxazol-4-ylphosphonic acid derivatives. [] The structure is not elaborated upon beyond this.
Relevance: While the exact structure is not provided in the abstract, the name indicates it shares the 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety with the target compound. The difference lies in the ethyl group being further substituted with a complex phosphonate-containing chain. This suggests a possible synthetic route towards the target compound could involve modifications of similar intermediates. []
Compound Description: Apremilast is a potent and orally active inhibitor of both phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α). [] It was discovered during the optimization of 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid derivatives, which were initial leads for PDE4 inhibition.
Relevance: Apremilast shares the core 1,3-dioxo-2,3-dihydro-1H-isoindol structure with 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate. The key difference is the presence of a methanesulfonylethyl and acetamide substituent on the isoindoline ring in Apremilast, while the target compound has these groups attached to the ethyl chain. This highlights how modifications to the isoindoline scaffold can significantly impact biological activity and target selectivity. []
Compound Description: This compound is identified as a nefidipine analog. [] Nefidipine is a dihydropyridine calcium channel blocker commonly used to treat hypertension.
Relevance: The compound incorporates the 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl group directly into its structure. [] This suggests it's structurally related to 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate and may possess similar chemical properties. The presence of the dihydropyridine moiety indicates its intended use as a potential calcium channel blocker, highlighting a different biological target compared to the target compound.
Compound Description: This compound was synthesized via a triphosgenation reaction using ethanol and N-butyl-4-aminophthalimide. [] The study primarily focuses on its crystal structure, revealing two independent molecules within the asymmetric unit linked by N—H⋯O interactions.
Relevance: This compound highlights the versatility of the isoindoline-1,3-dione core found in 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate. The butyl and carbamate substituents demonstrate the potential for diverse modifications on the aromatic ring, while maintaining the core structure. []
Compound Description: UNBS3157 is a naphthalimide derivative investigated for its antitumor activity. [] It exhibits a distinct mechanism of action compared to amonafide (another naphthalimide), inducing autophagy and senescence in cancer cells with reduced hematological toxicity.
Relevance: Though structurally distinct from 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate, UNBS3157 is relevant because it belongs to the naphthalimide class. These compounds share structural similarities with isoindolines, suggesting potential overlapping chemical properties and reactivity. The study highlights the exploration of heterocyclic compounds with variations in ring size and substitution patterns for anticancer drug discovery. []
Compound Description: CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. [] It exhibits a distinct mechanism of action compared to other mGluR PAMs, targeting a novel allosteric site.
Relevance: This compound is highly relevant as it shares the core 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group with the target compound. The key structural difference lies in the linker between this group and the rest of the molecule. In CPPHA, it is a methyl group attached to a chlorophenyl ring, while the target compound has a longer ethyl methanesulfonate chain. This emphasizes how seemingly small structural changes can significantly alter a compound's biological target and mechanism of action. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.